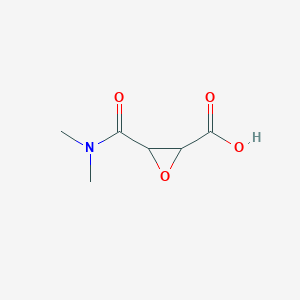
(R)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
N-Isopropylation:
Industrial Production Methods
Industrial production of ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: N-oxide derivatives, hydroxylated products
Reduction: De-trifluoromethylated products, reduced pyrrolidine derivatives
Substitution: N-alkylated derivatives
Applications De Recherche Scientifique
Chemistry
®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is used as a building block in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in the development of new pharmaceuticals .
Medicine
The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions .
Industry
In the industrial sector, ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is used in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological pathways and exerting its effects . The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
Uniqueness
®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its enantiomer and other similar compounds. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
(3R)-N-propan-2-yl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)12-7-3-4-13(5-7)8(9,10)11/h6-7,12H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
HGSSTAFGQXDKNX-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)N[C@@H]1CCN(C1)C(F)(F)F |
SMILES canonique |
CC(C)NC1CCN(C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)

![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)

![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)

![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)



